5-Cyclopropoxy-6-formylpicolinic acid
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Overview
Description
5-Cyclopropoxy-6-formylpicolinic acid is a chemical compound with the molecular formula C10H9NO4 and a molecular weight of 207.18 g/mol It is characterized by the presence of a cyclopropoxy group and a formyl group attached to a picolinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-6-formylpicolinic acid typically involves multi-step organic reactions. One common method includes the cyclopropanation of a suitable precursor followed by formylation. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product with high yield and purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-6-formylpicolinic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 5-Cyclopropoxy-6-carboxypicolinic acid.
Reduction: 5-Cyclopropoxy-6-hydroxymethylpicolinic acid.
Substitution: Various substituted picolinic acid derivatives depending on the nucleophile used.
Scientific Research Applications
5-Cyclopropoxy-6-formylpicolinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-6-formylpicolinic acid involves its interaction with specific molecular targets. The formyl group can participate in various biochemical reactions, potentially acting as an electrophile in nucleophilic addition reactions. The cyclopropoxy group may influence the compound’s binding affinity and specificity towards certain enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
6-Formylpicolinic acid: Lacks the cyclopropoxy group, making it less sterically hindered.
5-Methoxy-6-formylpicolinic acid: Contains a methoxy group instead of a cyclopropoxy group, which may alter its reactivity and binding properties.
Uniqueness
5-Cyclopropoxy-6-formylpicolinic acid is unique due to the presence of both the cyclopropoxy and formyl groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C10H9NO4 |
---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
5-cyclopropyloxy-6-formylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO4/c12-5-8-9(15-6-1-2-6)4-3-7(11-8)10(13)14/h3-6H,1-2H2,(H,13,14) |
InChI Key |
VHQUBUGXMNSIAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=C(C=C2)C(=O)O)C=O |
Origin of Product |
United States |
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